molecular formula C14H9F6N3O3S B11065882 ethyl 4-oxo-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-8-carboxylate

ethyl 4-oxo-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-8-carboxylate

Cat. No.: B11065882
M. Wt: 413.30 g/mol
InChI Key: IDQOBEBVPNMOCY-UHFFFAOYSA-N
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Description

The compound you’ve mentioned is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:

    Name: Ethyl 4-oxo-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-8-carboxylate

    Structure: !Compound Structure

This compound belongs to the class of heterocyclic compounds, specifically containing both triazino and benzothiazole rings. Its aromatic nature arises from the π-electron delocalization within the indole nucleus . Now, let’s explore its preparation methods, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound might not be widely documented, we can infer that it involves the fusion of the triazino and benzothiazole moieties. Researchers likely employ multistep reactions to assemble the complex structure.

Industrial Production:: Unfortunately, industrial-scale production methods remain elusive

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl group (4-oxo) suggests susceptibility to oxidation.

    Substitution: The trifluoromethyl groups may undergo nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

Common Reagents::

    Trifluoromethylating Agents: Used for introducing trifluoromethyl groups.

    Carbonyl Reactants: Involved in the formation of the 4-oxo group.

    Nucleophiles: For substitution reactions.

Major Products:: The compound’s reactivity could lead to diverse products, including derivatives with altered functional groups or substitution patterns.

Scientific Research Applications

Chemistry::

    Catalysis: Investigate its potential as a catalyst due to its unique structure.

    Ligand Design: Explore its coordination chemistry with transition metals.

Biology and Medicine::

    Drug Discovery: Screen for biological activity (antiviral, anticancer, etc.).

    Target Identification: Identify molecular targets influenced by this compound.

Industry::

    Materials Science: Assess its use in organic electronics or polymers.

Mechanism of Action

The compound likely interacts with specific receptors or enzymes, affecting cellular processes. Detailed studies are needed to unravel its precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H9F6N3O3S

Molecular Weight

413.30 g/mol

IUPAC Name

ethyl 4-oxo-2,2-bis(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-8-carboxylate

InChI

InChI=1S/C14H9F6N3O3S/c1-2-26-9(24)6-3-4-7-8(5-6)27-11-22-12(13(15,16)17,14(18,19)20)21-10(25)23(7)11/h3-5H,2H2,1H3,(H,21,25)

InChI Key

IDQOBEBVPNMOCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N3C(=O)NC(N=C3S2)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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